6-Isopropyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
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Overview
Description
6-Isopropyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid typically involves the condensation of ethyl acetoacetate with urea or thiourea in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated by crystallization . Another method involves the use of microwave-assisted synthesis, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability. The use of automated reactors and real-time monitoring systems ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Scientific Research Applications
6-Isopropyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 6-Isopropyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as xanthine oxidase, which plays a role in the catabolism of purine nucleic acids. By inhibiting this enzyme, the compound can reduce the production of uric acid, making it a potential treatment for hyperuricemia and related conditions .
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
6-Isopropyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a xanthine oxidase inhibitor and broadens its range of applications in medicinal chemistry .
Properties
IUPAC Name |
2-oxo-6-propan-2-yl-1H-pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4(2)5-3-6(7(11)12)10-8(13)9-5/h3-4H,1-2H3,(H,11,12)(H,9,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNOXNVZEQCGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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